N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17544209
InChI: InChI=1S/C18H19NO2/c1-2-9-18(21)11-16(12-18)19-17(20)15-8-7-13-5-3-4-6-14(13)10-15/h2-8,10,16,21H,1,9,11-12H2,(H,19,20)
SMILES:
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol

N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide

CAS No.:

Cat. No.: VC17544209

Molecular Formula: C18H19NO2

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide -

Specification

Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
IUPAC Name N-(3-hydroxy-3-prop-2-enylcyclobutyl)naphthalene-2-carboxamide
Standard InChI InChI=1S/C18H19NO2/c1-2-9-18(21)11-16(12-18)19-17(20)15-8-7-13-5-3-4-6-14(13)10-15/h2-8,10,16,21H,1,9,11-12H2,(H,19,20)
Standard InChI Key NFNBAQRECVTIMY-UHFFFAOYSA-N
Canonical SMILES C=CCC1(CC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2)O

Introduction

Structural Analysis and Stereochemical Considerations

Core Architecture

The compound’s backbone features a cyclobutane ring in a (1S,3r) configuration, where the 3-position is substituted with both allyl (–CH2_2CH=CH2_2) and hydroxyl (–OH) groups. The stereochemistry at this position is critical for molecular recognition, as the spatial arrangement of these groups influences hydrogen-bonding capacity and steric interactions. The naphthamide moiety introduces aromaticity and planar rigidity, which may enhance binding to hydrophobic pockets in biological targets.

Spectroscopic Characterization

While specific spectral data for N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide remain unpublished, analogous naphthamide derivatives exhibit distinctive 1H^1\text{H} NMR signals:

  • Amide NH protons: δ 8.52–9.04 ppm (singlet)

  • Aromatic protons: δ 6.63–8.09 ppm (multiplet)

  • Methoxy groups: δ 3.84–3.99 ppm (singlet)
    The hydroxyl proton’s resonance is expected near δ 1.5–5.0 ppm, broadened due to hydrogen bonding.

Table 1: Comparative Molecular Properties of Naphthamide Derivatives

ParameterTarget CompoundDerivative 4a Derivative 5b
Molecular Weight (g/mol)281.3374.43351.40
Log PNot reported2.193.60
Hydrogen Bond Acceptors384
Polar Surface Area (Ų)~8080.2667.79

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathway

The synthesis involves four stages, as inferred from related naphthamide preparations :

  • Stobbe Condensation: Diethyl succinate reacts with dimethoxyphenyl derivatives under microwave irradiation (60°C, 200 W) to form but-3-enoic acid intermediates (92–94% yield).

  • Cyclization: Sodium acetate and acetic anhydride mediate ring closure to yield naphthoate esters (91–93% yield) .

  • Ester Hydrolysis: Alkaline conditions cleave esters to carboxylic acids.

  • Amidation: Thionyl chloride converts acids to acyl chlorides, followed by amine coupling.

Microwave-Assisted Efficiency

Conventional amidation requires 3.5 hours at room temperature, whereas microwave irradiation (130°C, 300 W) reduces this to 30 minutes while increasing yields by 12–13% . This method’s efficacy suggests applicability to N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide synthesis, though exact conditions remain unverified.

Table 2: Reaction Yield Comparison (Conventional vs. Microwave)

StepConventional Yield (%)Microwave Yield (%)
Amidation80–8693–97
CyclizationNot reported91–93

Physicochemical and Pharmacokinetic Profile

Solubility and Lipophilicity

The compound’s Log P (octanol-water partition coefficient) is unreported, but analogues with similar naphthamide groups exhibit Log P values of 2.11–3.90 . This range suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The hydroxyl and amide groups confer a polar surface area (PSA) approximating 80 Ų, aligning with drug-likeness criteria .

Stability Considerations

Cyclobutane ring strain may predispose the molecule to thermal or photochemical ring-opening. The allyl group introduces susceptibility to oxidation, necessitating inert atmosphere storage.

Research Challenges and Future Directions

Synthetic Hurdles

  • Stereocontrol: Achieving the (1S,3r) configuration demands chiral catalysts or resolution techniques, currently unspecified in literature.

  • Purification: HPLC remains critical for isolating the pure stereoisomer, but optimal mobile phases are undisclosed.

Translational Priorities

  • Crystallography: X-ray analysis to resolve three-dimensional conformation and intermolecular interactions.

  • ADMET Profiling: In vitro assays for absorption, distribution, metabolism, excretion, and toxicity.

  • Target Deconvolution: High-throughput screening against kinase, protease, and GPCR panels.

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